molecular formula C4H4Br2N2 B1586895 2,5-Dibromo-1-methyl-1h-imidazole CAS No. 53857-59-3

2,5-Dibromo-1-methyl-1h-imidazole

Cat. No.: B1586895
CAS No.: 53857-59-3
M. Wt: 239.9 g/mol
InChI Key: WVCRXJDDBGDCTA-UHFFFAOYSA-N
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Description

2,5-Dibromo-1-methyl-1H-imidazole: is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atomsThe molecular formula of this compound is C4H4Br2N2, and it has a molecular weight of 239.90 g/mol .

Mechanism of Action

Target of Action

The primary target of 2,5-Dibromo-1-methyl-1h-imidazole is believed to be enzymes involved in protein and nucleic acid synthesis . These enzymes play a crucial role in the growth and development of cells, and by inhibiting these enzymes, this compound can potentially disrupt cellular processes.

Mode of Action

This compound interacts with its targets, the enzymes involved in protein and nucleic acid synthesis, by binding to their active sites. This binding inhibits the normal function of these enzymes, leading to disruption in protein and nucleic acid synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of protein and nucleic acid synthesis. This could lead to halted cell growth and proliferation, potentially leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method includes the use of bromine in an organic solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 5 positions of the imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or amino derivatives of 1-methylimidazole.

    Oxidation Products: Oxidized forms of the imidazole ring, such as imidazole N-oxides.

    Reduction Products: Reduced forms of the imidazole ring, such as imidazolines.

Scientific Research Applications

2,5-Dibromo-1-methyl-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-1-methyl-1H-imidazole
  • 1-Methylimidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 5-Bromo-1-methyl-1H-imidazole

Uniqueness

2,5-Dibromo-1-methyl-1H-imidazole is unique due to the presence of bromine atoms at both the 2 and 5 positions of the imidazole ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other brominated imidazoles, this compound offers a broader range of applications in synthetic chemistry and material science .

Properties

IUPAC Name

2,5-dibromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCRXJDDBGDCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378407
Record name 2,5-Dibromo-1-methyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53857-59-3
Record name 2,5-Dibromo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53857-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-1-methyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53857-59-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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